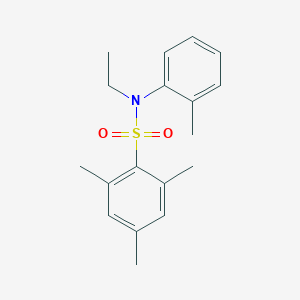

N-ethyl-2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide

Description

N-ethyl-2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide (PubChem CID: 779750) is a sulfonamide derivative characterized by a 2,4,6-trimethyl-substituted benzene ring and an N-ethyl-N-(2-methylphenyl)sulfonamide moiety. Its molecular formula is C₁₈H₂₃NO₂S, with a monoisotopic mass of 325.1447 g/mol. Sulfonamides are widely studied for their pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-modulating effects.

Properties

IUPAC Name |

N-ethyl-2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2S/c1-6-19(17-10-8-7-9-14(17)3)22(20,21)18-15(4)11-13(2)12-16(18)5/h7-12H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWLPFKUYSOYFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)S(=O)(=O)C2=C(C=C(C=C2C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with N-ethyl-2-methylaniline. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction proceeds as follows:

2,4,6-trimethylbenzenesulfonyl chloride+N-ethyl-2-methylaniline→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Substitution Reactions

The sulfonamide group and substituted benzene rings participate in electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution (EAS):

-

The 2,4,6-trimethylbenzene ring directs electrophiles to the para position relative to methyl groups due to steric and electronic effects.

-

Halogenation: Reacts with chlorine (Cl₂) or bromine (Br₂) in the presence of Lewis acids (e.g., FeCl₃) to yield mono-halogenated products.

-

Nitration: Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) introduces nitro groups at the para position of methyl substituents .

Nucleophilic Aromatic Substitution (NAS):

-

Limited by electron-rich aromatic systems but feasible under harsh conditions (e.g., high-temperature reactions with strong nucleophiles like amides) .

Oxidation Reactions

Methyl groups on the benzene rings are susceptible to oxidation:

-

Strong Oxidants (e.g., KMnO₄/H⁺): Convert methyl groups to carboxylic acids, forming N-ethyl-2,4,6-tricarboxy-N-(2-methylphenyl)benzenesulfonamide.

-

Controlled Oxidation (e.g., CrO₃): Partially oxidize methyl groups to aldehydes or ketones, depending on reaction conditions.

Reduction Reactions

The sulfonamide moiety can undergo reduction under specific conditions:

-

Lithium Aluminum Hydride (LiAlH₄): Reduces the sulfonamide group to a thioether (-S-), though steric hindrance from substituents may lower yields.

-

Catalytic Hydrogenation (H₂/Pd-C): Selectively reduces nitro groups (if present) to amines without affecting the sulfonamide core .

Sulfonamide Reactivity

-

Acylation/alkylation: The N-ethyl and N-(2-methylphenyl) groups hinder further substitution at the sulfonamide nitrogen, limiting reactivity .

-

Hydrolysis: Resistant to acidic/basic hydrolysis due to steric protection, but prolonged heating with concentrated HCl may cleave the sulfonamide bond.

Mechanistic Insights from Structural Analogs

Studies on benzenesulfonamide derivatives (e.g., HIV-1 CA inhibitors) reveal:

-

Hydrogen Bonding: The sulfonyl oxygen participates in hydrogen bonding with biological targets (e.g., Thr54 in HIV-1 CA), suggesting potential for host–guest interactions .

-

Metabolic Stability: Derivatives with bulky substituents exhibit enhanced metabolic stability (e.g., 11l in Table 8 shows a half-life of 4.1 min in human liver microsomes) .

Table 2: Metabolic Stability of Sulfonamide Derivatives (Comparative Data)

| Compound | Half-Life (min) | Intrinsic Clearance (μL/min/mg) |

|---|---|---|

| 11l | 4.1 | 342.0 |

| PF-74 | 1.3 | 1080.3 |

| Control | 14.6 | 95.2 |

Scientific Research Applications

Medicinal Applications

Antibacterial Properties

Sulfonamides are primarily known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, making them effective against a range of infections. N-ethyl-2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide has been evaluated for its potential as an antibacterial agent in both human and veterinary medicine. Research has shown that derivatives of sulfonamides exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria .

Antitumor Activity

Recent studies have indicated that certain sulfonamide derivatives possess antitumor properties. For instance, compounds similar to this compound have been tested for their efficacy against cancer cell lines. In vitro studies revealed that these compounds can induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .

Diuretic Effects

Sulfonamides are also recognized for their diuretic effects. They promote the excretion of sodium and water from the body, which can be beneficial in treating conditions like hypertension and edema. The specific compound has shown promise in preliminary studies regarding its diuretic activity .

Agricultural Applications

Herbicidal Activity

Research has demonstrated that sulfonamide derivatives can exhibit herbicidal properties. This compound has been investigated for its ability to control weed growth without harming crops. Studies indicate that this compound can inhibit the growth of specific weed species while being safe for desirable plants .

Environmental Impact

The environmental implications of sulfonamides are significant due to their widespread use and potential toxicity to aquatic life. Assessments have been conducted to evaluate the biodegradability and ecological risks associated with sulfonamide compounds like this compound. These studies are crucial for understanding how these substances behave in natural ecosystems and their long-term effects on environmental health .

Table 1: Summary of Biological Activities

Table 2: Environmental Assessment Results

| Parameter | Value | Assessment Method |

|---|---|---|

| Biodegradability | Moderate | BIOWIN Model |

| Aquatic Toxicity | Low | M-CASE System |

| Persistence | Moderate | Expert Evaluation |

Case Studies

Case Study 1: Antitumor Efficacy

A study conducted on a series of sulfonamide derivatives demonstrated that modifications to the aromatic ring significantly enhanced antitumor activity against breast cancer cell lines. The results indicated that this compound could serve as a lead compound for further development in cancer therapies .

Case Study 2: Herbicidal Testing

Field trials assessing the herbicidal efficacy of this compound showed promising results in controlling common weed species while maintaining crop yield. The compound's selective action highlights its potential utility in sustainable agricultural practices .

Mechanism of Action

The mechanism of action of N-ethyl-2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

a) N-Alkyl and N-Aryl Groups

- Target Compound : N-ethyl-2-methylphenyl group introduces moderate steric bulk and lipophilicity.

- 2,4,6-Trimethyl-N-(prop-2-yn-1-yl)benzenesulfonamide ():

b) Trifluoromethyl (CF₃) Derivatives

Benzene Ring Substitutions

Pharmacological and Functional Insights

Structural-Activity Relationship (SAR) Trends

- Electron-Withdrawing Groups (e.g., CF₃) : Improve binding to hydrophobic enzyme pockets (e.g., PLC in m-3M3FBS).

- Steric Effects : Bulkier N-substituents (e.g., spirocyclic groups in ) may reduce solubility but enhance target specificity.

- Positional Isomerism : Meta-CF₃ (m-3M3FBS) vs. para-CF₃ () alters electronic distribution and biological efficacy.

Biological Activity

N-ethyl-2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C18H23NO2S. This compound is a derivative of benzenesulfonamide and has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H23NO2S

- Molecular Weight : 317.45 g/mol

- CAS Number : 349402-72-8

The biological activity of this compound is primarily attributed to its sulfonamide group, which can form hydrogen bonds with various biological macromolecules. This interaction can lead to the inhibition of specific enzymes or receptors involved in inflammatory and microbial pathways . The compound's hydrophobic characteristics, conferred by the ethyl and methyl groups, enhance its binding affinity to target proteins.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against a range of bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways crucial for bacterial survival .

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways. The potential use in treating conditions characterized by excessive inflammation, such as arthritis or other inflammatory diseases, is being explored.

In Vitro Studies

In vitro studies have demonstrated that this compound can reduce cell viability in certain cancer cell lines, suggesting potential anticancer properties. For instance, it has shown cytotoxic effects against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines with IC50 values in the micromolar range .

In Vivo Studies

Animal model studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. Preliminary findings suggest that it could modulate immune responses and reduce tumor growth in xenograft models . Further research is needed to elucidate its efficacy and safety profile in vivo.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Significant | Moderate | 12 |

| 2,4-diaminobenzenesulfonamide | Moderate | High | 25 |

| Sulfanilamide | High | Low | 10 |

Q & A

Basic: What synthetic methodologies are employed to prepare N-ethyl-2,4,6-trimethyl-N-(2-methylphenyl)benzenesulfonamide?

Methodological Answer:

A common route involves reacting 2,4,6-trimethylbenzenesulfonyl chloride with N-ethyl-2-methylaniline under basic conditions. The reaction typically proceeds in anhydrous solvents (e.g., chloroform) at 0–25°C. Purification is achieved via recrystallization from ethanol or column chromatography. Critical steps include controlling stoichiometry to avoid di-substitution and ensuring anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Key Data:

- Reagents : 2,4,6-trimethylbenzenesulfonyl chloride, N-ethyl-2-methylaniline, pyridine (base).

- Yield : ~81–88% (based on analogous sulfonamide syntheses) .

Basic: How is this compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:

- X-ray crystallography : Resolve molecular conformation (e.g., torsion angles between benzene rings) using SHELX programs (e.g., SHELXL for refinement). Hydrogen bonding patterns (N–H···O) are critical for stability .

- Spectroscopy :

Example Data (Analogous Compound):

| Technique | Observations | Reference |

|---|---|---|

| X-ray | C–SO₂–NH–C torsion angle: 71.6° | |

| ¹H NMR (CDCl₃) | δ 2.49 ppm (s, 3H, methyl) |

Advanced: How do molecular conformation and crystallographic packing influence biological activity?

Methodological Answer:

The bent conformation at the sulfonamide sulfur (e.g., ~47° tilt between aryl rings) affects ligand-receptor binding. Hydrogen bonding (N–H···O) stabilizes crystal packing, which correlates with solubility and bioavailability. Use SHELXPRO to model disorder or twinning in crystals, which may arise from flexible ethyl or methyl groups .

Design Consideration:

Advanced: How can researchers resolve contradictions in crystallographic refinement (e.g., disorder, hydrogen placement)?

Methodological Answer:

- Disorder Handling : Use SHELXL’s PART instruction to model split positions. Apply restraints (e.g., DFIX, FLAT) for geometrically uncertain regions .

- Hydrogen Atoms : Refine NH groups freely or with distance restraints (e.g., N–H = 0.86 Å). For methyl hydrogens, apply riding models .

Case Study:

- In N-(2-methylphenyl) analogs, hydrogen bonding deviations (±5°) significantly alter refinement residuals (R-factors) .

Advanced: What mechanistic insights explain its potential role in calcium homeostasis?

Methodological Answer:

Analogous sulfonamides (e.g., m-3M3FBS) activate phospholipase C (PLC), increasing intracellular Ca²⁺ via IP₃-mediated release from sarcoplasmic reticulum and extracellular influx through voltage-gated channels. Experimental protocols include:

- Isolated artery assays : Measure perfusion pressure changes in LPS-treated rat arteries using phenylephrine/AVP-induced contractions .

- Calcium imaging : Track Fluo-4 intensity changes in vascular smooth muscle cells (VSMCs) .

Key Findings (Analogous Compound):

| Condition | Calcium Influx Increase | Maximal Contraction (mmHg) | Reference |

|---|---|---|---|

| LPS-untreated | 45% | 120 ± 5 | |

| LPS-treated | 30% | 80 ± 4 |

Advanced: How to design structure-activity relationship (SAR) studies for sulfonamide derivatives?

Methodological Answer:

- Substituent Variation : Replace ethyl or 2-methylphenyl groups with electron-withdrawing (e.g., CF₃) or bulky substituents. Compare bioactivity using VSMC contraction assays .

- Crystallographic SAR : Correlate aryl ring tilt angles (e.g., ~47° in inactive vs. ~67° in active analogs) with PLC activation efficacy .

Example Protocol:

Synthesize derivatives with systematic substituent changes.

Test in LPS-induced septic shock models (EC₅₀, Emax).

Validate PLC binding via molecular docking (e.g., AutoDock Vina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.